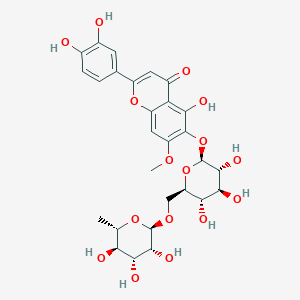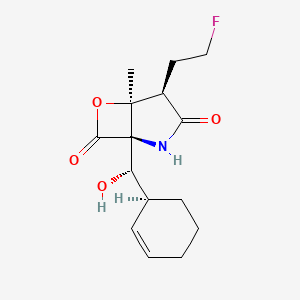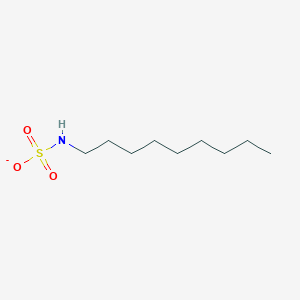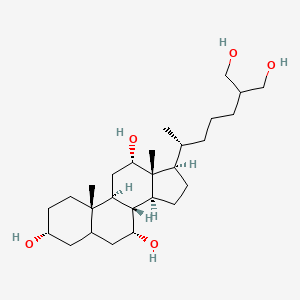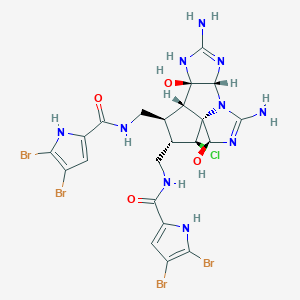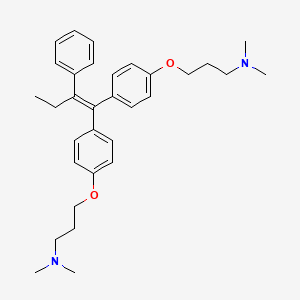![molecular formula C13H11N3O5S2 B1263612 (1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione](/img/structure/B1263612.png)
(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione is a natural product isolated from a co-culture of the bacterial strain Sphingomonas KMK-001 and the fungal strain Aspergillus fumigatus KMC-901. This compound has garnered significant attention due to its potent antibacterial and anticancer properties . It is a member of the dithiodiketopiperazine family, which is known for its complex molecular architecture and biological activities .
Vorbereitungsmethoden
The total synthesis of (1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione involves several steps, including the formation of a tricyclic core structure. One of the key synthetic routes utilizes a palladium-catalyzed C-H activation reaction to form the indoline five-membered ring . Another approach involves the use of asymmetric organocatalysis to forge the carbon-sulfur bonds essential for the dithiodiketopiperazine structure . The entire synthesis can be completed in eight steps with an overall yield of 15% .
Analyse Chemischer Reaktionen
(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the disulfide bridge, converting this compound to Glionitrin B.
Substitution: :
Eigenschaften
Molekularformel |
C13H11N3O5S2 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
(1S,11R)-11-(hydroxymethyl)-15-methyl-6-nitro-12,13-dithia-9,15-diazatetracyclo[9.2.2.01,9.03,8]pentadeca-3(8),4,6-triene-10,14-dione |
InChI |
InChI=1S/C13H11N3O5S2/c1-14-10(18)12-5-7-2-3-8(16(20)21)4-9(7)15(12)11(19)13(14,6-17)23-22-12/h2-4,17H,5-6H2,1H3/t12-,13+/m0/s1 |
InChI-Schlüssel |
VRFJINVAZRAFHH-QWHCGFSZSA-N |
Isomerische SMILES |
CN1C(=O)[C@@]23CC4=C(N2C(=O)[C@]1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=O)C23CC4=C(N2C(=O)C1(SS3)CO)C=C(C=C4)[N+](=O)[O-] |
Synonyme |
glionitrin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


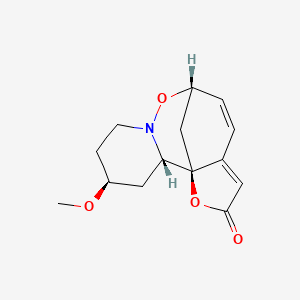
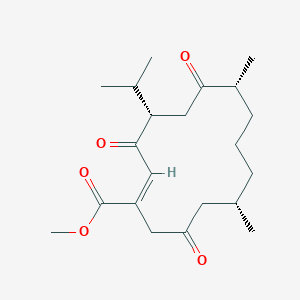
![[(2R)-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263538.png)
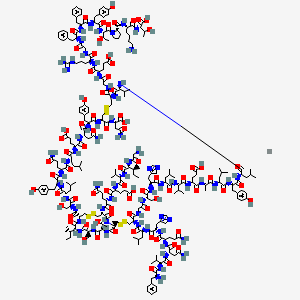
![(2S)-2-AMINOPROPYL ESTER N2-[[2-(2-NAPHTHALENYL)-1H-BENZ[G]INDOL-3-YL]ACETYL]-D-LYSINE](/img/structure/B1263540.png)
